molecular formula C12H20ClN5 B12215123 N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12215123
M. Wt: 269.77 g/mol
InChI Key: LTBXTFPQOSGWDP-UHFFFAOYSA-N
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Description

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and ethyl groups. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other polar solvents.

Preparation Methods

The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with poly(bromomethyl) compounds using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as the solvent . This reaction can be carried out under reflux conditions to ensure complete conversion. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like urease and butyrylcholinesterase, preventing their normal function. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction . The compound’s structure allows it to form stable interactions with the enzyme’s active site, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride can be compared with other pyrazole derivatives such as:

    3,5-dimethylpyrazole: This compound is similar in structure but lacks the additional ethyl and methyl substitutions.

    1-ethyl-3-methylpyrazole: This compound has a similar core structure but differs in the substitution pattern.

    3,4-dimethylpyrazole phosphate (DMPP): This compound is used as a nitrification inhibitor in agriculture.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-5-17-8-11(10(3)15-17)13-7-12-9(2)6-14-16(12)4;/h6,8,13H,5,7H2,1-4H3;1H

InChI Key

LTBXTFPQOSGWDP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=C(C=NN2C)C.Cl

Origin of Product

United States

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